

Chemical structure and properties of Bromfenac sodium

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Compound of Interest

Compound Name: *Bromfenac sodium*

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Bromfenac Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromfenac sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) primarily utilized in ophthalmology for the management of postoperative inflammation and pain following cataract surgery.[1] Its efficacy stems from its potent inhibition of the cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **Bromfenac sodium**. Detailed experimental protocols for its synthesis, characterization, and evaluation of its biological activity are also presented to support further research and development.

Chemical Identity and Structure

Bromfenac is chemically designated as 2-amino-3-(4-bromobenzoyl)benzeneacetic acid.[1] It is the sodium salt form, specifically the sesquihydrate, that is typically used in pharmaceutical formulations.[2] The presence of the bromine atom in the chemical structure enhances its penetration into ocular tissues and increases its potency as a COX enzyme inhibitor when compared to its parent compound, amfenac.

Chemical Structure of **Bromfenac Sodium**Chemical structure of Bromfenac

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **Bromfenac sodium** is provided in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.

Property	Value	Reference
Molecular Formula	C15H11BrNNaO3	[3][4]
Molecular Weight	356.15 g/mol	[3][4]
CAS Number	120638-55-3 (sesquihydrate)	[2]
IUPAC Name	sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate	[5]
Appearance	Yellow to orange crystalline powder	[2]
Melting Point	268-270 °C (with decomposition)	[6]
pKa	4.29	[7]
Solubility	Soluble in water, methanol, and aqueous bases. Insoluble in chloroform and aqueous acids.[2] Soluble in DMSO (≥14.7 mg/mL) and water (≥26.85 mg/mL).[8]	[2][8]
logP (Octanol-Water Partition Coefficient)	3.28	[9]

Mechanism of Action

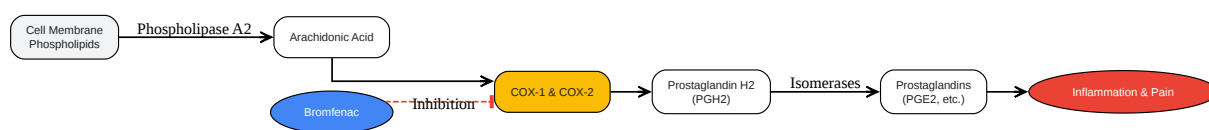
Bromfenac sodium exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins from arachidonic acid.[10] Prostaglandins are potent mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. Bromfenac exhibits a higher selectivity for inhibiting COX-2 over COX-1.[11][12]

The inhibitory activity of Bromfenac against COX-1 and COX-2 has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized below.

Enzyme	IC ₅₀ (nM)	Reference
COX-1	5.56	[13]
COX-2	7.45	[13]

Signaling Pathway of COX Inhibition by Bromfenac

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by Bromfenac.



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Caption: Inhibition of COX-1 and COX-2 by Bromfenac blocks prostaglandin synthesis.

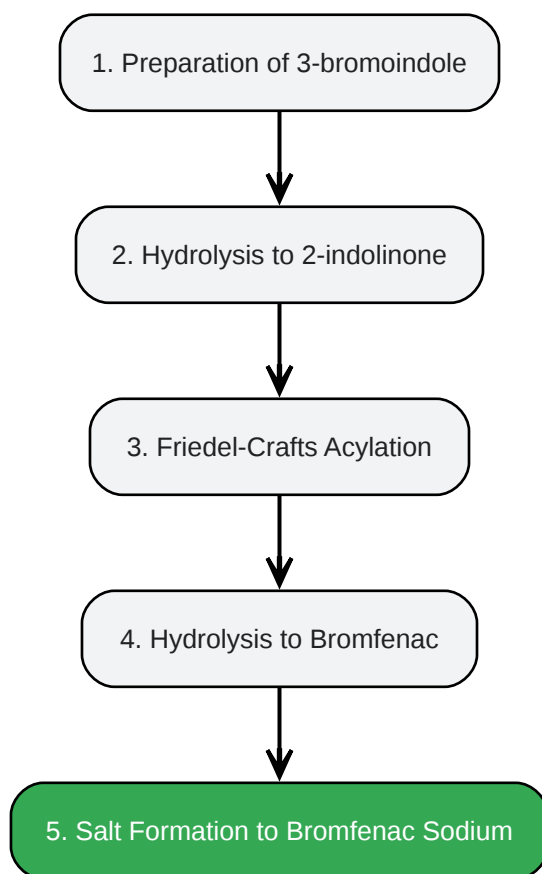
Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of **Bromfenac sodium**.

Synthesis of Bromfenac Sodium

A representative synthetic route for **Bromfenac sodium** involves the following key steps, adapted from a patented method.[14]

Workflow for the Synthesis of Bromfenac Sodium



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Caption: A five-step synthesis workflow for producing **Bromfenac sodium**.

Detailed Protocol:

- Preparation of 3-bromoindole: Dissolve indole in dimethyl sulfoxide (DMSO). Add N-bromosuccinimide (NBS) and stir at room temperature. Precipitate the product by adding water, then filter, wash, and dry to obtain 3-bromoindole.[14]

- Hydrolysis to 2-indolinone: Add 3-bromoindole to 2-methoxyethanol and perform acid-catalyzed hydrolysis to yield 2-indolinone.[\[14\]](#)
- Friedel-Crafts Acylation: In toluene, add boron trichloride followed by a dropwise addition of a mixture of p-bromobenzonitrile and 2-indolinone. Then, add aluminum chloride and acidify to obtain 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one.[\[14\]](#)
- Hydrolysis to Bromfenac: Hydrolyze the product from the previous step using an alkaline solution, followed by neutralization with acid to yield Bromfenac.[\[14\]](#)
- Salt Formation to **Bromfenac Sodium**: Dissolve Bromfenac in ethanol and add a sodium hydroxide solution to form the sodium salt. Cool the solution to induce crystallization, then filter and dry to obtain **Bromfenac sodium**.[\[14\]](#)

Characterization of Bromfenac Sodium

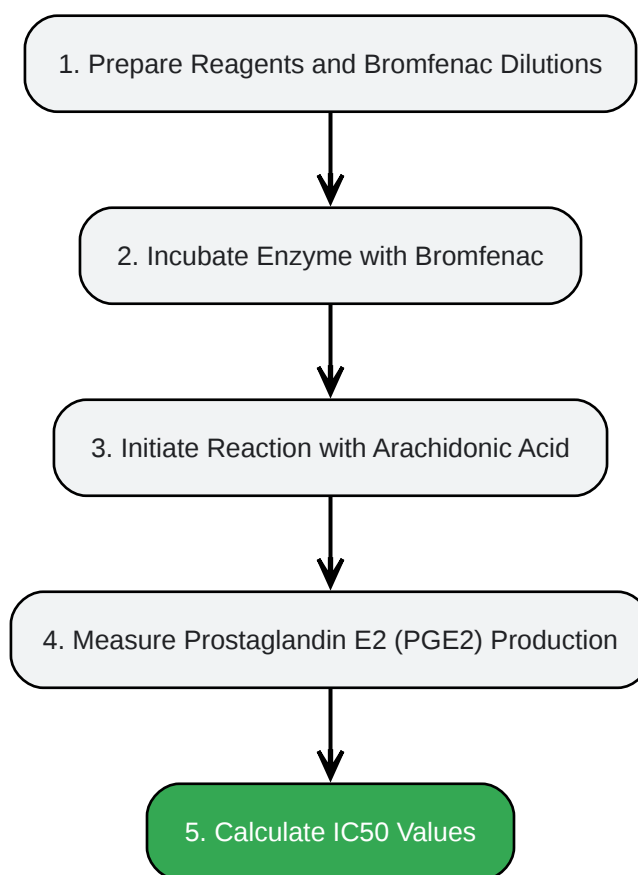
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (^1H NMR) spectroscopy is used to confirm the chemical structure of the synthesized **Bromfenac sodium**. A representative ^1H NMR spectrum in DMSO- d_6 shows characteristic peaks corresponding to the aromatic and aliphatic protons of the molecule.[\[15\]](#)[\[16\]](#)

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in **Bromfenac sodium**. The spectrum will exhibit characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ketone and carboxylate, and the C-Br stretch.[\[17\]](#)

In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory potency of **Bromfenac sodium** against COX-1 and COX-2 enzymes.[\[11\]](#)

Workflow for In Vitro COX Inhibition Assay



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Caption: Workflow for determining the COX inhibitory activity of Bromfenac.

Detailed Protocol:

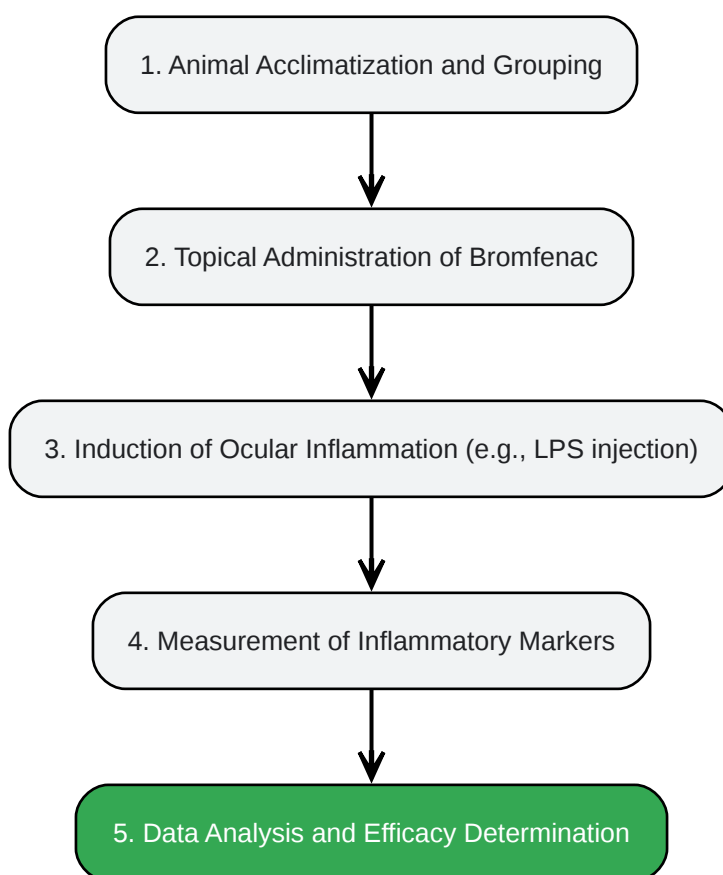
- Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a series of dilutions of **Bromfenac sodium**.
- Enzyme Incubation: In a microplate, incubate varying concentrations of **Bromfenac sodium** with either COX-1 or COX-2 enzyme at 37°C for a specified period.
- Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
- Measurement of PGE2: After a set incubation time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit.[\[11\]](#)[\[18\]](#)

- Data Analysis: Plot the percentage of inhibition of PGE2 production against the concentration of **Bromfenac sodium**. Calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of the enzyme activity.

In Vivo Model of Ocular Inflammation

This protocol describes a rabbit model to evaluate the anti-inflammatory efficacy of topically administered **Bromfenac sodium**.^{[11][19]}

Workflow for In Vivo Ocular Inflammation Model



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Caption: Workflow for evaluating the in vivo anti-inflammatory effects of Bromfenac.

Detailed Protocol:

- **Animal Preparation:** Use healthy New Zealand white rabbits, allowing for an acclimatization period. Divide the animals into control and treatment groups.
- **Drug Administration:** Topically administer a single drop of **Bromfenac sodium** ophthalmic solution to one eye of each animal in the treatment group. The contralateral eye can serve as a control or receive a vehicle.
- **Induction of Inflammation:** After a predetermined time, induce ocular inflammation by a method such as an intravitreal injection of lipopolysaccharide (LPS).[11]
- **Evaluation of Inflammation:** At various time points after induction, assess the degree of inflammation. This can be done by measuring aqueous flare using a laser flare meter, and by collecting aqueous humor to quantify inflammatory cell infiltration and PGE2 levels via ELISA.[11][19]
- **Data Analysis:** Compare the inflammatory parameters between the Bromfenac-treated and control groups to determine the in vivo anti-inflammatory efficacy.

Conclusion

Bromfenac sodium is a well-characterized NSAID with a clear mechanism of action and established clinical utility in ophthalmology. Its potent and selective inhibition of COX-2 makes it an effective agent for controlling ocular inflammation and pain. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and professionals in the field of drug development and ophthalmic science. Further research can build upon this foundation to explore new formulations, delivery systems, and therapeutic applications for this important molecule.

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